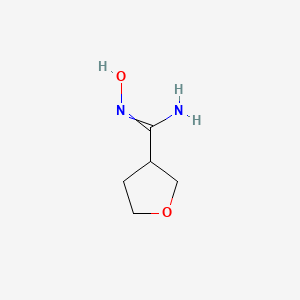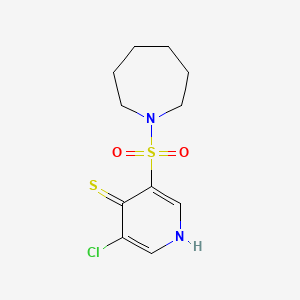
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of an azepane ring, a sulfonyl group, a chlorine atom, and a thiol group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol typically involves multiple steps. One common method includes the reaction of 5-chloropyridine-4-thiol with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alkoxides in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The sulfonyl group may also interact with other functional groups in biological molecules, contributing to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
Uniqueness
3-(Azepan-1-ylsulfonyl)-5-chloropyridine-4-thiol is unique due to the presence of both a thiol and a sulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Propiedades
Fórmula molecular |
C11H15ClN2O2S2 |
|---|---|
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
3-(azepan-1-ylsulfonyl)-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C11H15ClN2O2S2/c12-9-7-13-8-10(11(9)17)18(15,16)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,17) |
Clave InChI |
BVGZRXDNYNZUIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)
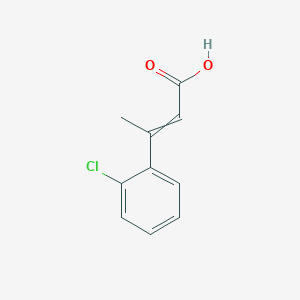
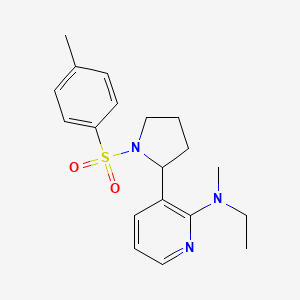


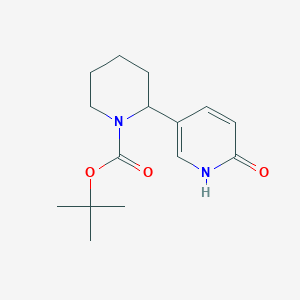
![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
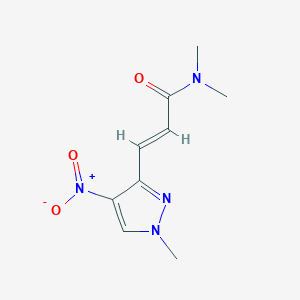

![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)
![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)
